molecular formula C11H11NO2 B8470954 4-Ethoxyphenyl-3-oxopropanenitrile

4-Ethoxyphenyl-3-oxopropanenitrile

Cat. No. B8470954
M. Wt: 189.21 g/mol
InChI Key: PJWACEXJBPNSSO-UHFFFAOYSA-N
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Patent
US09085575B2

Procedure details

27.1 ml (67.8 mmol) of a 2.5 M solution of n-butyllithium in hexane is added drop by drop at −78° C. under argon to a solution of 4.4 g (108.6 mmol) of acetonitrile in 50 ml of anhydrous tetrahydrofuran. The reaction mixture is stirred for 30 min at −78° C., then a solution of 5.2 g (27.15 mmol) of ethyl 4-ethoxybenzoate diluted in 30 ml of tetrahydrofuran is added at −78° C. drop by drop to the reaction mixture. The reaction mixture is stirred for 2 h at −78° C., then 1 M hydrochloric acid solution is added, and the product is extracted several times with ethyl acetate. The organic phases are combined, dried on magnesium sulfate and concentrated. The solid is triturated in 15 ml of methanol to yield 4.4 g (80%) of 4-ethoxyphenyl-3-oxopropanenitrile in the form of a white solid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[C:6](#[N:8])[CH3:7].[CH2:9]([O:11][C:12]1[CH:22]=[CH:21][C:15](C(OCC)=O)=[CH:14][CH:13]=1)[CH3:10].Cl.[O:24]1CCC[CH2:25]1>CCCCCC>[CH2:9]([O:11][C:12]1[CH:13]=[CH:14][C:15]([CH:7]([CH:25]=[O:24])[C:6]#[N:8])=[CH:21][CH:22]=1)[CH3:10]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4.4 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C)OC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 30 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added at −78° C. drop by drop to the reaction mixture
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 2 h at −78° C.
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the product is extracted several times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid is triturated in 15 ml of methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)C(C#N)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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